molecular formula C14H16Cl2O B7977459 3,5-Dichlorophenyl cycloheptyl ketone CAS No. 1443304-28-6

3,5-Dichlorophenyl cycloheptyl ketone

Cat. No.: B7977459
CAS No.: 1443304-28-6
M. Wt: 271.2 g/mol
InChI Key: BOZGDNZRGSRZDE-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl cycloheptyl ketone is an organic compound characterized by the presence of a cycloheptyl group attached to a 3,5-dichlorophenyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenyl cycloheptyl ketone typically involves the reaction of 3,5-dichlorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenyl cycloheptyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of 3,5-dichlorobenzoic acid.

    Reduction: Formation of 3,5-dichlorophenyl cycloheptyl alcohol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichlorophenyl cycloheptyl ketone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenyl cycloheptyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chlorine atoms on the phenyl ring can participate in halogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenyl cyclohexyl ketone
  • 3,5-Dichlorophenyl cyclopentyl ketone
  • 3,5-Dichlorophenyl cyclobutyl ketone

Uniqueness

3,5-Dichlorophenyl cycloheptyl ketone is unique due to its larger cycloheptyl group, which can influence its chemical reactivity and biological interactions compared to similar compounds with smaller cycloalkyl groups. This structural difference can result in distinct physical properties, such as solubility and melting point, as well as unique biological activities.

Properties

IUPAC Name

cycloheptyl-(3,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O/c15-12-7-11(8-13(16)9-12)14(17)10-5-3-1-2-4-6-10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZGDNZRGSRZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260145
Record name Methanone, cycloheptyl(3,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443304-28-6
Record name Methanone, cycloheptyl(3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443304-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, cycloheptyl(3,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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